molecular formula C7H2F12O2 B105884 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid CAS No. 1546-95-8

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid

Cat. No. B105884
CAS RN: 1546-95-8
M. Wt: 346.07 g/mol
InChI Key: JZHDEEOTEUVLHR-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid is a perfluorinated compound with a heptanoic acid backbone where all the hydrogen atoms have been replaced by fluorine atoms. This structure is expected to exhibit unique physical and chemical properties due to the presence of the highly electronegative fluorine atoms, which can significantly alter the acid's reactivity and interaction with other molecules.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of dodecafluoroheptanoic acid, they do provide insights into related synthetic methods that could be adapted for its production. For instance, the synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives catalyzed by dodecatungstophosphoric acid, samarium, or ruthenium(III) chloride under solvent-free conditions suggests that similar catalytic systems might be employed for the synthesis of fluorinated compounds . Additionally, the synthesis of a rigid non-chiral analogue of 2-aminoadipic acid from dimethyl-meso-2,5-dibromohexanedioate indicates a multi-step synthetic approach that could potentially be modified to include fluorination steps for the production of dodecafluoroheptanoic acid .

Molecular Structure Analysis

The molecular structure of dodecafluoroheptanoic acid would be characterized by a high degree of fluorination, which is likely to influence its electronic properties and molecular geometry. The presence of fluorine could induce a strong electron-withdrawing effect, potentially affecting the acid's acidity and reactivity. Although the papers do not discuss this compound specifically, the characterization of new molecular semiconductors containing dienynoic acids provides an example of how such molecular materials are structurally characterized using techniques like IR spectroscopy, NMR spectroscopy, and X-ray diffraction .

Chemical Reactions Analysis

The high fluorine content in dodecafluoroheptanoic acid would make it a unique substrate for chemical reactions. The electron-withdrawing effect of the fluorine atoms could enhance the acid's reactivity towards nucleophilic agents. However, the provided papers do not offer direct information on the chemical reactions of dodecafluoroheptanoic acid. The synthesis of molecular semiconductors and their doping with indium(III) phthalocyanine chloride to alter electronic properties suggests that dodecafluoroheptanoic acid could also undergo reactions that modify its electronic characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of dodecafluoroheptanoic acid are not directly discussed in the provided papers. However, the fluorination is expected to impart properties such as high thermal stability, chemical resistance, and possibly a low dielectric constant due to the strong carbon-fluorine bonds. The study of molecular semiconductors containing dienynoic acids and their optical properties after doping indicates that similar analyses could be conducted for dodecafluoroheptanoic acid to determine its potential as a semiconductor or other applications where its unique properties could be advantageous .

Scientific Research Applications

Environmental and Material Sciences

  • Fluorotelomer Alcohol Biotransformation : Research demonstrates the biotransformation of fluorotelomer alcohols like 6:2 FTOH in river sediments, leading to the formation of various polyfluorinated and perfluorinated acids. However, the specific dodecafluoroheptanoic acid was not observed during the transformation process in these studies (Zhao et al., 2013).

  • Polymer Surface Properties : Investigations into the influence of fluorinated acids on the surface properties of crosslinked epoxy-based polymers have been conducted. These studies include dodecafluoroheptanoic acid, indicating its utility in developing materials with varied hydrophobic or hydrophilic characteristics, influenced by the architecture and chain length of the fluorinated acid used (Miccio et al., 2010).

Chemistry and Biochemistry

  • RNA Hydrolysis and Stability : Dodecaadenylic acid, which includes a structure similar to dodecafluoroheptanoic acid, has been studied to understand RNA stability and hydrolysis. These investigations provide insights into the natural 3',5'-bond over the 2',5'-bond for genetic information storage (Usher & McHale, 1976).

  • Biotransformation by Fungi : The white-rot fungus, Phanerochaete chrysosporium, has been studied for its ability to transform 6:2 FTOH, a compound related to dodecafluoroheptanoic acid. This research highlights the potential environmental impact and bioremediation applications of these compounds (Tseng et al., 2014).

Pharmaceutical and Medical Research

  • Renin Inhibitory Peptides : Research into renin inhibitory peptides has included the use of compounds structurally similar to dodecafluoroheptanoic acid. These studies contribute to the development of novel enzyme inhibitors for medical applications (Thaisrivongs et al., 1987).

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F12O2/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21/h1H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHDEEOTEUVLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2HC5F10COOH, C7H2F12O2
Record name Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165670
Record name 7H-Perfluoroheptanoic acid
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Molecular Weight

346.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid

CAS RN

1546-95-8
Record name 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-
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Record name 7H-Perfluoroheptanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid
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Citations

For This Compound
4
Citations
LA Miccio, DP Fasce, WH Schreiner… - European polymer …, 2010 - Elsevier
Two series of crosslinked fluorinated epoxy-based materials containing variable fluorine contents (from 0 to 6wt.% F) were prepared using formulations based on a fluorinated acid (FA), …
Number of citations: 25 www.sciencedirect.com
C Zhao, R Zhou, H Pan, X Jin, Y Qu… - The Journal of Organic …, 1982 - ACS Publications
Seven polyfluoroacyl peroxides were synthesized, some of them by a new procedure involving the direct interaction of an acyl fluoridewith hydrogen peroxide. In the temperature range …
Number of citations: 137 pubs.acs.org
D Ambrose, C Tsonopoulos… - Journal of Chemical & …, 2009 - ACS Publications
This review is part 11 of a series of contributions by the critical properties group of the previous IUPAC Commission I.2 on Thermodynamics, Subcommittee on Thermodynamic Data and …
Number of citations: 18 pubs.acs.org
JW Jaroszewski - The Journal of Organic Chemistry, 1982 - ACS Publications
Although it seems clear from earlier investigations that only monoethers of 1, 2-diphenols are susceptible to production of 2, 4-hexadienedioates with chlorous acid or chlorine …
Number of citations: 23 pubs.acs.org

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